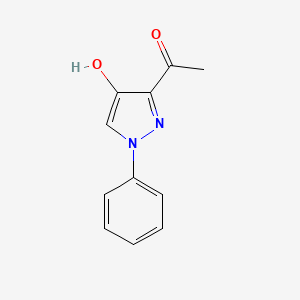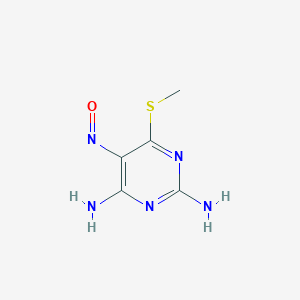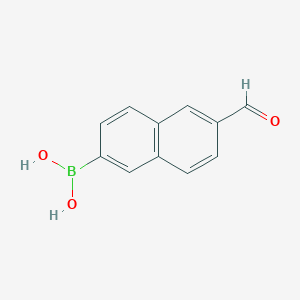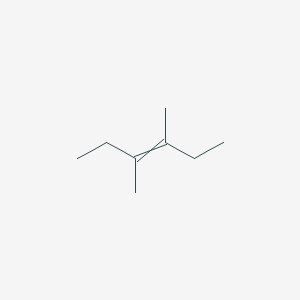
3-Hexene, 3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “3-Hexene, 3,4-dimethyl-” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexene, 3,4-dimethyl- involves several steps, including the preparation of intermediate compounds and the final product. The synthetic routes typically involve:
Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as chromatography or recrystallization to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of 3-Hexene, 3,4-dimethyl- is scaled up to meet demand. This involves:
Large-Scale Reactors: The reactions are carried out in large reactors to produce significant quantities of the compound.
Optimization: The reaction conditions are optimized to maximize yield and minimize costs.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexene, 3,4-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert 3-Hexene, 3,4-dimethyl- into other chemical entities.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving 3-Hexene, 3,4-dimethyl- typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of 3-Hexene, 3,4-dimethyl-, while reduction may produce various reduced derivatives.
Aplicaciones Científicas De Investigación
3-Hexene, 3,4-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Hexene, 3,4-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity.
Pathways: 3-Hexene, 3,4-dimethyl- may influence biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Hexene, 3,4-dimethyl- can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
CID 88152: A compound with a similar structure but different functional groups.
CID 88153: Another related compound with distinct chemical properties.
Uniqueness
What sets 3-Hexene, 3,4-dimethyl- apart from these similar compounds is its unique combination of functional groups and chemical properties, which may confer specific advantages in certain applications.
Propiedades
Número CAS |
30951-95-2 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
3,4-dimethylhex-3-ene |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3 |
Clave InChI |
XTUXVDJHGIEBAA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


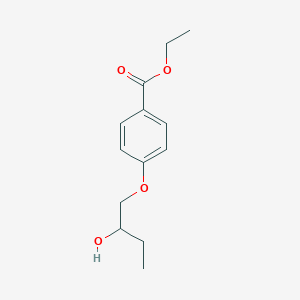
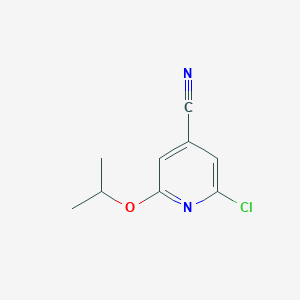
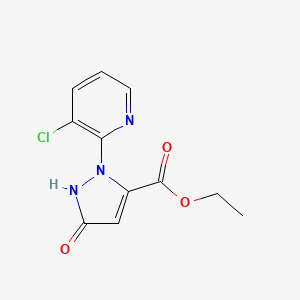
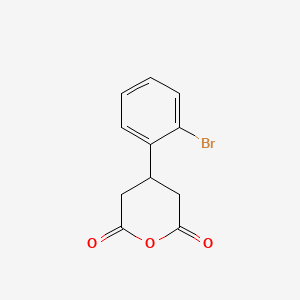
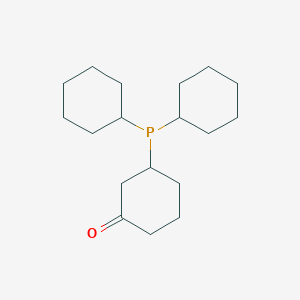
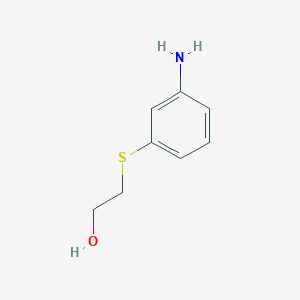
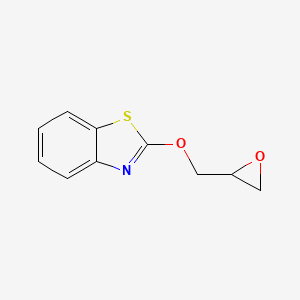
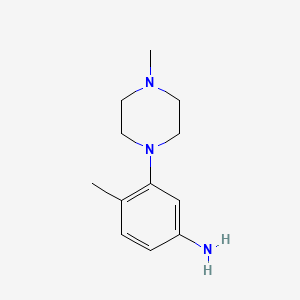
![Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8670851.png)
![4-[(4-Chlorophenyl)methoxy]pyridin-2(1H)-one](/img/structure/B8670863.png)
![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)
